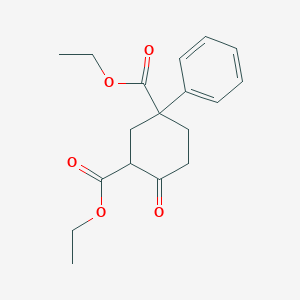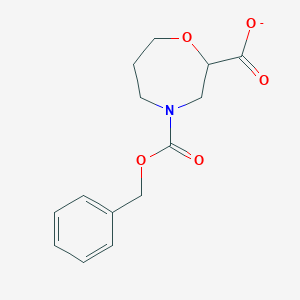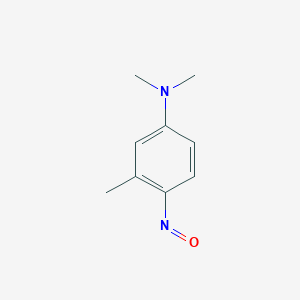
n,n,3-Trimethyl-4-nitrosoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-Trimethyl-4-nitrosoaniline: is an organic compound with the molecular formula C9H12N2O It belongs to the class of nitrosoanilines, which are characterized by the presence of a nitroso group (-NO) attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Nitrobenzene: One method involves the reaction of nitrobenzene with ammonia in the presence of a catalyst.
From Aniline: Another method involves the synthesis of N-nitrosoaniline from aniline and sodium nitrite, followed by Fischer-Tropsch rearrangement to produce 4-nitrosoaniline.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions ensures high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N,3-Trimethyl-4-nitrosoaniline can undergo oxidation reactions, often resulting in the formation of nitro compounds.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions typically involve the use of acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Studied for its photophysical properties, including fluorescence and absorption spectra .
Biology and Medicine:
- Investigated for its potential use in diagnostic assays and as a marker for certain biological processes .
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N,N,3-Trimethyl-4-nitrosoaniline involves its interaction with molecular targets through its nitroso group. This group can participate in various chemical reactions, including oxidation and reduction, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects .
Comparación Con Compuestos Similares
N,N-Dimethyl-4-nitrosoaniline: Similar in structure but with two methyl groups instead of three.
N,N-Diethyl-4-nitrosoaniline: Contains ethyl groups instead of methyl groups.
Uniqueness: N,N,3-Trimethyl-4-nitrosoaniline is unique due to the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other nitrosoanilines and can lead to different applications and behaviors in chemical reactions .
Propiedades
Número CAS |
29785-93-1 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-4-nitrosoaniline |
InChI |
InChI=1S/C9H12N2O/c1-7-6-8(11(2)3)4-5-9(7)10-12/h4-6H,1-3H3 |
Clave InChI |
KICWKHOVWUGRGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(C)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14004381.png)
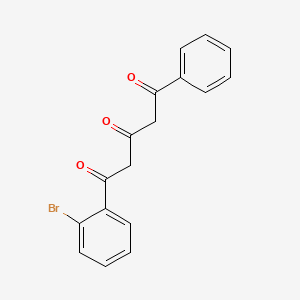
![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)
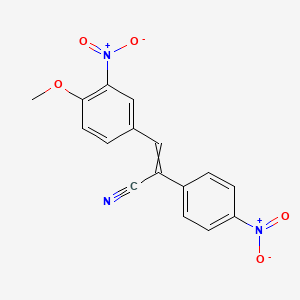
![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)

![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)
